molecular formula C22H23F2NO3 B3249138 2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid CAS No. 191469-29-1

2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid

Cat. No.: B3249138
CAS No.: 191469-29-1
M. Wt: 387.4 g/mol
InChI Key: WTKJHVPWANEVRO-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid: is a complex organic compound characterized by its molecular formula C22H23F2NO3 [_{{{CITATION{{{1{2,6-difluoro-4- { [ (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ...](https://www.chemspider.com/Chemical-Structure.8153087.html). This compound features a difluoro-substituted benzoic acid moiety linked to a tetramethylated naphthalene derivative[{{{CITATION{{{_1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 .... Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid typically involves multi-step organic reactions[_{{{CITATION{{{1{2,6-difluoro-4- { [ (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ...](https://www.chemspider.com/Chemical-Structure.8153087.html). One common approach is the Friedel-Crafts acylation reaction, where a naphthalene derivative is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)[{{{CITATION{{{1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 .... Subsequent steps may include fluorination to introduce the difluoro groups and amino group introduction to complete the target molecule[{{{CITATION{{{_1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{2,6-difluoro-4- { [ (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ...](https://www.chemspider.com/Chemical-Structure.8153087.html). Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability[{{{CITATION{{{_1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ....

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the naphthalene ring to more oxidized forms.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Replacement of hydrogen atoms on the naphthalene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed

  • Oxidation: : Formation of naphthoquinones or other oxidized naphthalene derivatives.

  • Reduction: : Production of naphthalene alcohols.

  • Substitution: : Generation of various substituted naphthalene derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Employed in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the production of advanced materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism by which 2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 .... The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid: can be compared to other similar compounds, such as:

  • 2,6-Difluoro-4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]benzoic acid

  • 2,6-Diethyl-4,4-difluoro-1,3,5,7-tetramethyl-8-4-(2-propinyloxy)phenyl]-4-bora-3a,4a-diaza-s-indacene

  • 6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid

These compounds share structural similarities but differ in their functional groups and substituents, leading to variations in their chemical properties and applications[_{{{CITATION{{{1{2,6-difluoro-4- { (5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2 ...[{{{CITATION{{{_2{2,6-Diethyl-4,4-difluoro-1,3,5,7-tetramethyl-8- 4- (2-propinyloxy ...](https://www.sigmaaldrich.com/AU/en/product/sigma/75452).

Properties

IUPAC Name

2,6-difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2NO3/c1-21(2)7-8-22(3,4)15-9-12(5-6-14(15)21)19(26)25-13-10-16(23)18(20(27)28)17(24)11-13/h5-6,9-11H,7-8H2,1-4H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKJHVPWANEVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
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2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
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2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
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2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
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2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid
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2,6-Difluoro-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid

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